1,3-dibenzylbenzene
Overview
Description
. It consists of a benzene ring substituted with two phenylmethyl groups at the 1 and 4 positions. This compound is a derivative of benzene and is known for its stability and aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dibenzylbenzene typically involves the Friedel-Crafts alkylation reaction. This reaction uses benzyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid polyalkylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity benzene and benzyl chloride, with aluminum chloride as the catalyst. The reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,3-dibenzylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: It can be oxidized to form benzyl alcohols or benzaldehydes under specific conditions.
Reduction: Reduction reactions can convert it into more saturated compounds, such as cyclohexyl derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products:
Nitration: Nitro derivatives of this compound.
Halogenation: Halogenated derivatives.
Oxidation: Benzyl alcohols and benzaldehydes.
Reduction: Cyclohexyl derivatives.
Scientific Research Applications
1,3-dibenzylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dibenzylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the phenylmethyl groups activate the benzene ring towards electrophilic attack, facilitating the formation of substitution products . The compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its reactivity and interactions .
Comparison with Similar Compounds
Toluene: Benzene with a single methyl group.
Ethylbenzene: Benzene with an ethyl group.
Xylene: Benzene with two methyl groups at different positions.
Comparison: 1,3-dibenzylbenzene is unique due to the presence of two phenylmethyl groups, which significantly influence its chemical properties and reactivity. Unlike toluene and ethylbenzene, which have single alkyl substituents, this compound has enhanced stability and aromaticity due to the additional phenylmethyl groups .
Biological Activity
1,3-Dibenzylbenzene is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
This compound can be synthesized through various methods, including Friedel-Crafts alkylation and other organic reactions involving benzyl chloride and benzene derivatives. The general synthetic pathway involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antitumor Activity : Research indicates that derivatives of dibenzylbenzene show significant antitumor effects. For instance, 4-(beta-D-ribofuranosyl)-1,3-dibenzyloxybenzene demonstrated an IC50 value of 7 x 10^-6 M against leukemia L1210 cells and 5 x 10^-5 M against mammary carcinoma TA3 cells .
- Antiviral Properties : Certain derivatives have shown activity against viruses such as herpes simplex virus type I. The compound's structure allows it to interact with viral components effectively .
- Antioxidant Activity : Studies have highlighted the antioxidant potential of dibenzylbenzene derivatives. For example, compounds derived from dibenzylbenzene have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound's ability to inhibit cell proliferation is linked to its interaction with cellular signaling pathways that regulate growth and apoptosis. This is particularly relevant in cancer therapy .
- Free Radical Scavenging : The antioxidant properties are primarily due to the presence of hydroxyl groups in some derivatives, which can donate electrons to free radicals, thus neutralizing them .
Case Study 1: Antitumor Activity
A study focused on the synthesis and evaluation of various dibenzyl derivatives revealed that certain compounds could inhibit tumor cell growth significantly. For example:
Compound Name | IC50 (M) | Cancer Type |
---|---|---|
4-(beta-D-ribofuranosyl)-1,3-dibenzyloxybenzene | Leukemia L1210 | |
4-(beta-D-ribofuranosyl)-1,3-dibenzyloxybenzene | Mammary Carcinoma TA3 |
These findings suggest that modifications to the dibenzylbenzene structure can enhance its antitumor efficacy.
Case Study 2: Antiviral Activity
In vitro studies have shown that dibenzylbenzene derivatives possess antiviral properties against herpes simplex virus type I. The mechanism involves interference with viral replication processes .
Structure-Activity Relationship (SAR)
The biological activity of dibenzylbenzene is influenced by its structural modifications. For instance:
Properties
IUPAC Name |
1,3-dibenzylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-3-8-17(9-4-1)14-19-12-7-13-20(16-19)15-18-10-5-2-6-11-18/h1-13,16H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQIGLSPYANTNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184255 | |
Record name | Benzene, bis(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30172-67-9 | |
Record name | Benzene, bis(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030172679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, bis(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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